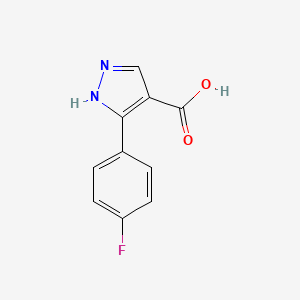

3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

説明

特性

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFRXBPKNHHXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392736 | |

| Record name | 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618383-44-1 | |

| Record name | 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

科学的研究の応用

3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with diverse applications in pharmaceutical development, agricultural chemistry, biochemical research, material science, and diagnostic applications .

Pharmaceutical Development

this compound serves as a key intermediate in synthesizing various pharmaceuticals, especially in developing anti-inflammatory and analgesic drugs . A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and assessed for their antiproliferative activity against two prostate cancer cell lines (LNCaP and PC-3), as well as their ability to inhibit the prostate-specific antigen (PSA) androgen receptor target gene in LNCaP cells .

Agricultural Chemistry

This compound is used in formulating agrochemicals like herbicides and fungicides, which helps to improve crop protection and yield .

Biochemical Research

In biochemical research, this chemical is utilized in studies focusing on enzyme inhibition and receptor binding, contributing to a better understanding of biological pathways .

Material Science

The compound is being explored for its potential in creating novel materials, particularly in developing polymers that possess enhanced thermal and mechanical properties .

Diagnostic Applications

It has applications in developing diagnostic agents for imaging techniques, assisting in the early detection of diseases .

作用機序

The mechanism of action of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Structural and Crystallographic Comparisons

The dihedral angle between the pyrazole ring and the fluorophenyl group is a critical structural parameter influencing molecular planarity and crystal packing. For example:

- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde : Dihedral angle = 4.64° .

- 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde : Dihedral angles = 10.53° (molecule A) and 9.78° (molecule B) .

The target compound’s planar conformation (inferred from analogs) enhances π-π stacking and hydrogen bonding, which are less pronounced in derivatives with bulkier substituents (e.g., 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, which has a larger Cl atom disrupting planarity) .

Table 1: Structural Parameters of Selected Pyrazole Derivatives

Physicochemical Properties

- Acidity: The electron-withdrawing fluorine atom increases the carboxylic acid’s acidity compared to non-fluorinated analogs (e.g., 3-phenyl-1H-pyrazole-4-carboxylic acid). Chlorine analogs (e.g., 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid) exhibit slightly lower acidity due to Cl’s reduced electronegativity .

- Solubility : The carboxylic acid group enhances water solubility relative to ester or aldehyde derivatives (e.g., 3-(4-fluorophenyl)-1H-pyrazole-4-carboxaldehyde) .

Table 2: Substituent Effects on Key Properties

| Compound Name | Substituent | LogP* | Water Solubility (mg/mL)* |

|---|---|---|---|

| This compound | -F | 1.2 | 12.5 |

| 3-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | -Cl | 1.8 | 8.3 |

| 3-Phenyl-1H-pyrazole-4-carboxylic acid | -H | 0.9 | 15.0 |

*Predicted values based on substituent trends.

生物活性

3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

This compound is characterized by the presence of a fluorine atom on the phenyl ring, which enhances its lipophilicity and potentially its biological activity. The molecular formula is with a molecular weight of approximately 196.17 g/mol .

Biological Activities

The compound exhibits a range of biological activities, including:

- Anti-inflammatory Activity : Several studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

- Anticancer Activity : Research indicates that pyrazole derivatives can induce apoptosis in various cancer cell lines. For example, studies have reported that related compounds effectively inhibited cell proliferation in lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cell lines, with IC50 values indicating moderate to high potency .

- Antimicrobial and Antifungal Properties : The pyrazole moiety has been associated with antimicrobial activity against several pathogens. This includes both bacterial and fungal strains, suggesting potential applications in treating infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

- COX Inhibition : The compound acts as an inhibitor of COX-1 and COX-2 enzymes, which play a pivotal role in the inflammatory response. This inhibition leads to decreased production of prostaglandins, thereby reducing inflammation and pain .

- Apoptosis Induction : In cancer cells, the compound has been shown to activate apoptotic pathways, including the upregulation of caspase proteins. This leads to programmed cell death, effectively reducing tumor growth .

Case Studies

Several case studies highlight the efficacy of this compound:

- In Vitro Cancer Study : A study evaluating the cytotoxic effects of various pyrazole derivatives found that this compound exhibited an IC50 value of 193.93 µg/mL against A549 cells, indicating significant anticancer potential compared to standard treatments like 5-fluorouracil .

- Anti-inflammatory Efficacy : In an animal model of inflammation induced by carrageenan, related pyrazole compounds demonstrated substantial reduction in paw edema, suggesting effective anti-inflammatory properties with minimal gastrointestinal toxicity .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to other related compounds:

Q & A

Q. What are the established synthetic routes for 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in academic research?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or related intermediates. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting ethyl acetoacetate derivatives with phenylhydrazine derivatives, followed by hydrolysis under basic conditions to yield the carboxylic acid moiety . Key steps include:

- Cyclocondensation using DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ring.

- Hydrolysis with aqueous NaOH or KOH to convert esters to carboxylic acids.

- Purification via recrystallization or column chromatography. Note: Substituent positions (e.g., 4-fluorophenyl) require careful selection of starting materials to ensure regioselectivity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR in DMSO- to resolve aromatic protons (e.g., fluorophenyl signals at δ 7.2–8.0 ppm) and carboxylic acid protons (broad peak at δ ~12 ppm) .

- IR Spectroscopy: Confirm the carboxylic acid group via O–H stretching (2500–3300 cm) and C=O stretching (~1700 cm) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic systems with P2/c space groups, as seen in structurally related pyrazole derivatives) .

Table 1: Representative Spectral Data for Analogous Pyrazole-4-carboxylic Acids

| Technique | Key Observations | Reference |

|---|---|---|

| -NMR | Aromatic protons: δ 7.5–8.0 ppm | |

| X-ray Diffraction | Intermolecular H-bonds (O–H···N/O) |

Q. What are the recommended protocols for evaluating the biological activity of this compound in vitro?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based or colorimetric substrates. Adjust pH to 7.4 to mimic physiological conditions .

- Antimicrobial Testing: Use microdilution methods (MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) .

- Cytotoxicity: Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC values .

Q. How should researchers handle and store this compound to ensure laboratory safety?

Methodological Answer:

- Storage: Keep in airtight containers at 2–8°C, protected from light and moisture.

- Handling: Use PPE (gloves, goggles) and respiratory protection if dust is generated. Avoid contact with strong oxidizers due to potential decomposition into toxic gases (e.g., CO, NO) .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, molecular docking) be applied to study the electronic properties and binding interactions of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential (ESP) maps. Compare theoretical vs. experimental IR/NMR data to validate models .

- Molecular Docking: Use AutoDock Vina to predict binding affinities with protein targets (e.g., COX-2 PDB: 5IKT). Fluorophenyl groups may enhance hydrophobic interactions in binding pockets .

Q. What strategies are effective in resolving contradictions between experimental and theoretical data (e.g., spectral discrepancies, reaction yields) for pyrazole-4-carboxylic acid derivatives?

Methodological Answer:

- Spectral Validation: Cross-reference experimental -NMR shifts with computed chemical shifts (GIAO method) to identify misassignments .

- Reaction Optimization: Use design of experiments (DoE) to test variables (temperature, catalyst loading) in synthesis. For example, microwave-assisted synthesis may improve yields compared to conventional heating .

Q. How does the substitution pattern (e.g., fluorophenyl vs. chlorophenyl groups) influence the physicochemical and biological properties of pyrazole-4-carboxylic acid derivatives?

Methodological Answer:

- Electronic Effects: Fluorine’s electronegativity increases ring electron deficiency, altering reactivity in nucleophilic substitutions. Compare Hammett σ values (F: +0.34; Cl: +0.37) to predict substituent effects .

- Biological Activity: Fluorophenyl derivatives often exhibit enhanced metabolic stability and membrane permeability vs. chlorophenyl analogs. Test in pharmacokinetic assays (e.g., microsomal stability) .

Table 2: Substituent Effects on Pyrazole-4-carboxylic Acid Derivatives

| Substituent | LogP | COX-2 IC (μM) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 2.1 | 0.45 | |

| 4-Chlorophenyl | 2.5 | 0.78 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。